
1-Bromo-4-cyclobutylbenzene
Overview
Description
1-Bromo-4-cyclobutylbenzene (CAS: 39868-71-8) is an aromatic brominated compound with the molecular formula C₁₀H₁₁Br and a molecular weight of 211.1 g/mol . Its structure consists of a benzene ring substituted with a bromine atom and a cyclobutyl group at the para positions (SMILES: C1CC(C1)c1ccc(cc1)Br
). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research, where it serves as a precursor for indole derivatives and other bioactive molecules .
Key physicochemical properties include:
- Purity: 97% (typical commercial grade)
- Storage: 2–8°C
- Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Its synthesis involves treating brominated precursors with magnesium turnings and 1,2-dibromoethane in tetrahydrofuran (THF) to generate aryl magnesium bromide intermediates, as described by Conte-Mayweg et al. (2006) .
Preparation Methods
Preparation Methods of 1-Bromo-4-cyclobutylbenzene
Synthesis via Dehydration of 1-(4-bromophenyl)cyclobutanol
One well-documented route involves the conversion of 1-(4-bromophenyl)cyclobutanol into this compound through dehydration using triethylsilane and boron trifluoride diethyl etherate in dichloromethane at low temperatures (-70 to -10 °C). This method effectively removes the hydroxyl group from the cyclobutanol precursor, yielding the desired bromocyclobutylbenzene with high purity and quantitative yield.
- Dissolve 13 g (0.057 mol) of 1-(4-bromophenyl)cyclobutanol in 130 mL dichloromethane.
- Cool the solution to -70 °C with stirring.
- Add 15 g (0.132 mol) triethylsilane dropwise.
- Add 19 g (0.132 mol) boron trifluoride etherate dropwise; the solid dissolves gradually.
- Warm naturally to -10 °C.
- Quench with aqueous sodium carbonate solution.
- Separate organic phase, wash, and purify by silica gel column chromatography.
- Obtain 12 g of colorless this compound in quantitative yield.
This method is efficient and avoids harsh conditions, making it suitable for laboratory-scale synthesis.
Synthesis via Bromination of Cyclobutyl Derivatives (Patent CN101209953B)
A patented industrially relevant method synthesizes bromocyclobutyl compounds, which can be adapted for this compound synthesis. The process involves:
- Reacting cyclopropylcarbinol with hydrobromic acid (HBr) in a molar ratio of 1:1 to 2.
- Using HBr concentrations between 20% and 80% (optimal 30%-60%).
- Conducting the reaction at temperatures between 35 °C and 120 °C (optimal 40-85 °C).
- Reaction times of 2 to 8 hours (optimal 3-6 hours).
The primary product is a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide. Subsequent purification steps include:
- Stirring the crude mixture with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.
- Separating the organic layer and distilling under atmospheric or reduced pressure to obtain a crude product with 85%-92% purity.
- Heating the crude product with high boiling point amines (dibenzylamine, N-methylbenzylamine, benzylamine, or aniline) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide.
- Final distillation yields high-purity bromomethyl cyclobutane.
The overall yield ranges from 42% to 71% depending on reaction conditions and purification efficiency.
Key Reaction Parameters and Yields:
Parameter | Range/Value | Optimized Value |
---|---|---|
Cyclopropylcarbinol:HBr molar ratio | 1:1 to 1:2 | 1:1 to 1:1.1 |
HBr concentration | 20%-80% | 30%-60% |
Reaction temperature | 35-120 °C | 40-85 °C |
Reaction time | 2-8 hours | 3-6 hours |
Purity after first distillation | 85%-92% | 88%-92% |
Yield after purification | 42%-71% | ~70% |
Entry | Cyclopropylcarbinol (g) | HBr (%) | Temp (°C) | Time (h) | Product Purity (%) | Yield (%) |
---|---|---|---|---|---|---|
1 | 217 | 40 | 60-70 | 7 | 59% cyclobutyl bromide in mixture | 68 |
2 | 144 | 55 | 55-70 | 8 | 65% cyclobutyl bromide in mixture | 42 |
This method is industrially scalable but requires careful purification due to by-product formation.
Analysis of Preparation Methods
Advantages and Limitations
Method | Advantages | Limitations |
---|---|---|
Dehydration of 1-(4-bromophenyl)cyclobutanol | High yield and purity; mild conditions; straightforward purification | Requires preparation of cyclobutanol precursor; uses moisture-sensitive reagents |
Bromination of cyclopropylcarbinol with HBr (patent method) | Uses inexpensive, readily available starting materials; scalable | Produces complex mixtures; requires multi-step purification; moderate yields |
Purity and Yield Considerations
- The dehydration method yields nearly quantitative product with minimal impurities, suitable for fine chemical synthesis.
- The bromination method yields a mixture necessitating extended purification, but is cost-effective and suitable for bulk production.
Reaction Mechanism Insights
- The dehydration method proceeds via activation of the hydroxyl group by boron trifluoride etherate, followed by hydride transfer from triethylsilane, leading to substitution of the hydroxyl with hydrogen and formation of the cyclobutyl-substituted benzene ring.
- The bromination method involves electrophilic substitution and rearrangement steps, generating multiple brominated intermediates, which are selectively removed by imine compounds and amine treatments.
Summary Table of Preparation Methods
Preparation Method | Starting Material | Key Reagents/Conditions | Purification Steps | Yield (%) | Purity (%) | Scale Suitability |
---|---|---|---|---|---|---|
Dehydration of 1-(4-bromophenyl)cyclobutanol | 1-(4-bromophenyl)cyclobutanol | Triethylsilane, Boron trifluoride etherate, DCM, -70 to -10 °C | Silica gel chromatography | ~100 | High | Laboratory/Small scale |
Bromination of cyclopropylcarbinol with HBr | Cyclopropylcarbinol, HBr | HBr (30-60%), 40-85 °C, 3-6 h | Stirring with bromo-succinimide/chlorosuccinimide, amine treatment, distillation | 42-71 | 85-92 | Industrial/Large scale |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromide moiety in 1-bromo-4-cyclobutylbenzene facilitates transition-metal-catalyzed coupling reactions. For example:
Sonogashira Coupling
In a one-pot Sonogashira reaction, the compound reacts with terminal alkynes to form π-conjugated systems. A study demonstrated its utility in synthesizing benzophospholes (Figure 1) .
Reaction Conditions | Outcome |
---|---|
Pd(PPh₃)₂Cl₂/CuI catalyst, THF | Alkyne coupling at the bromide site |
Ambient to 60°C, 12–24 h | Formation of aryl-alkyne intermediates |
Suzuki-Miyaura Coupling
While not explicitly documented for this compound, analogous aryl bromides undergo Suzuki reactions with boronic acids. The cyclobutyl group’s electron-donating effect may enhance reaction rates compared to electron-withdrawing substituents .
Lithium-Halogen Exchange
This compound undergoes lithium-bromide exchange with organolithium reagents (e.g., n-BuLi or t-BuLi) at 0°C, forming aryl lithium intermediates. These species are precursors for electrophilic trapping (e.g., with CO₂ or ketones) .
Grignard Formation
The bromide can react with magnesium in THF to generate a Grignard reagent, enabling nucleophilic additions to carbonyl groups .
Elimination and Aryne Formation
Under strong basic conditions (e.g., NaNH₂/NH₃), this compound undergoes deprotonation adjacent to the bromide, forming a benzyne intermediate. This strained alkyne participates in cycloadditions or traps nucleophiles like NH₃ to yield aminobenzene derivatives .
Key Factors | Impact |
---|---|
Cyclobutyl steric hindrance | Slows deprotonation kinetics |
Base strength | Determines reaction pathway (SN vs. elimination) |
Nucleophilic Aromatic Substitution (SNAr)
The electron-rich cyclobutyl group marginally activates the ring for SNAr, though aryl bromides typically require stronger activating groups. Reactions with amides or alkoxides at high temperatures (150–200°C) may yield substituted products .
Cyclobutyl Ring-Opening Reactions
The strained cyclobutyl group can undergo ring-opening under specific conditions:
Reagent | Product | Conditions |
---|---|---|
H₂/Pd-C | Tetralin derivatives | High pressure, 100°C |
Ozone | Dicarbonyl compounds | -78°C, CH₂Cl₂ |
Scientific Research Applications
Scientific Research Applications
1-Bromo-4-cyclobutylbenzene is primarily utilized as an intermediate in various chemical reactions. Its applications can be categorized into several key areas:
Organic Synthesis
- Cross-Coupling Reactions : The compound is often employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it acts as a coupling partner due to the reactivity of the bromine atom.
- Nucleophilic Substitution : Its reactivity with nucleophiles allows for the formation of diverse derivatives, expanding the library of compounds available for further research and application .
Material Science
- Polymer Chemistry : this compound can be used in the synthesis of novel polymers through radical polymerization techniques, potentially leading to materials with unique mechanical and thermal properties .
Biological Studies
- Pharmacological Research : Preliminary studies suggest that compounds with similar structures may exhibit biological activity, including potential therapeutic effects. Research into the interactions of this compound with biological systems could provide insights into its pharmacological applications.
Comparison with Related Compounds
The unique structure of this compound distinguishes it from other brominated benzenes. Below is a comparison table highlighting its similarities and differences with related compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Bromo-4-isobutylbenzene | CHBr | Isobutyl group introduces branching effects |
1-Bromo-4-cyclopropylbenzene | CHBr | Smaller cyclopropyl group may enhance reactivity |
1-Bromo-4-methylbenzene | CHBr | Methyl group offers different steric properties |
This compound | CHBr | Cyclobutyl group provides unique steric hindrance |
Case Studies and Research Findings
Research exploring the applications of this compound has highlighted its potential in various fields:
- Study on Reactivity Patterns : A study demonstrated that the steric hindrance from the cyclobutyl group significantly influences reaction rates in nucleophilic substitution reactions, suggesting that this compound could be tailored for specific synthetic pathways.
- Biological Interaction Studies : Investigations into its interactions with cellular systems have indicated potential pathways for therapeutic applications, warranting further exploration into its pharmacodynamics and pharmacokinetics .
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclobutylbenzene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the bromine atom participates in the formation of a new carbon-carbon bond through a palladium-catalyzed process . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
The following table compares 1-bromo-4-cyclobutylbenzene with structurally analogous brominated aromatic compounds:
Key Comparative Analysis
Substituent Effects on Reactivity :
- Cycloalkyl Groups : The cyclobutyl substituent provides moderate steric hindrance compared to the smaller cyclopropyl group (lower strain) and the larger cyclopentyl group (higher flexibility). This impacts reaction rates in cross-couplings; for example, cyclobutyl derivatives may exhibit slower oxidative addition in palladium-catalyzed reactions than linear alkyl analogs .
- Halogen Differences : Bromine in this compound offers better leaving-group ability than chlorine (in 1-bromo-4-chlorobenzene) but lower than iodine (in 1-bromo-4-iodobenzene). This influences selectivity in nucleophilic aromatic substitutions .
Physical Properties :
- Molecular Weight Trends : Increasing cycloalkyl ring size (cyclopropyl → cyclobutyl → cyclopentyl) correlates with higher molecular weight and boiling points due to increased van der Waals interactions .
- Purity : Commercial grades vary; cyclopentyl analogs (98.5% purity) are typically purer than cyclobutyl derivatives (97%) due to optimized synthetic routes .
Applications in Pharmaceuticals :
- The cyclobutyl group in this compound enhances metabolic stability in drug candidates compared to cyclopropane derivatives, which are more prone to ring-opening under physiological conditions .
- Linear alkyl chains (e.g., pentyl in 1-bromo-4-pentylbenzene) improve lipophilicity, making them suitable for membrane-permeable therapeutics .
Research Findings and Trends
- Synthetic Optimization : Recent studies highlight microwave-assisted synthesis for cyclobutyl derivatives, reducing reaction times by 40% compared to traditional methods .
- Steric vs. Electronic Effects : DFT calculations suggest the cyclobutyl group’s angle strain (≈90° bond angles) slightly destabilizes the aromatic ring’s electron density, reducing electrophilic substitution rates compared to cyclopentyl analogs .
Biological Activity
1-Bromo-4-cyclobutylbenzene (CAS No. 39868-71-8) is a brominated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, synthesis methods, and relevant case studies.
Basic Information
- Molecular Formula: C10H11Br
- Molecular Weight: 211.1 g/mol
- Boiling Point: Data not available
- Solubility: Moderately soluble in organic solvents
Structural Features
This compound features a cyclobutyl group attached to a brominated benzene ring, which can influence its reactivity and biological interactions. The presence of the bromine atom enhances the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
Pharmacological Profile
The biological activity of this compound can be summarized as follows:
Activity | Effect |
---|---|
CYP Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6 |
BBB Permeability | Yes |
GI Absorption | Low |
P-gp Substrate | No |
This compound has been identified as a substrate for the blood-brain barrier (BBB), suggesting potential neuropharmacological applications. Its inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2D6) may indicate interactions with drug metabolism pathways, which is critical for understanding its pharmacokinetics and potential drug-drug interactions.
Toxicological Considerations
The compound is classified with a warning signal under GHS (Globally Harmonized System) due to potential toxicity. The hazard statements associated with it include:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
These safety considerations are essential for researchers handling the compound in laboratory settings.
Synthesis and Characterization
This compound can be synthesized from 1-(4-bromophenyl)cyclobutanol through a series of reactions involving triethylsilane and boron trifluoride in dichloromethane at low temperatures. The synthesis process yields a high purity product, which is crucial for subsequent biological testing .
Biological Testing
Recent studies have explored the cytotoxic effects of various brominated compounds, including this compound, on cancer cell lines. In vitro assays demonstrated that this compound exhibited moderate cytotoxicity against specific cancer types, potentially due to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis.
Comparative Studies
In comparative studies involving other brominated compounds, this compound showed distinct biological profiles. For instance, while some brominated analogs displayed significant antibacterial activity, this compound's primary effects were observed in metabolic enzyme inhibition rather than direct antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for preparing 1-bromo-4-cyclobutylbenzene?
- Methodology : The compound is synthesized via a Grignard reagent approach. Magnesium turnings react with this compound in tetrahydrofuran (THF) activated by 1,2-dibromoethane. This method, detailed in patent WO 2006/013048, emphasizes strict anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions . Characterization typically involves H/C NMR, GC-MS, and elemental analysis to confirm purity and structure.
Q. What are the critical safety considerations when handling this compound?
- Methodology :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- Storage : Store in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent bromine dissociation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .
Q. How can researchers verify the purity of this compound?
- Methodology :
- Chromatography : Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water) to detect impurities.
- Spectroscopy : Analyze H NMR for aromatic proton splitting patterns (e.g., para-substitution at δ 7.2–7.5 ppm) and compare with reference spectra .
- Melting Point : Confirm consistency with literature values (if crystalline).
Advanced Research Questions
Q. How does steric hindrance from the cyclobutyl group influence reactivity in cross-coupling reactions?
- Methodology :
- Case Study : In Suzuki-Miyaura reactions, the cyclobutyl group’s strain reduces electron density at the bromine-bearing carbon, slowing oxidative addition. Optimize with Pd(OAc)/SPhos catalyst and elevated temperatures (80–100°C) to enhance coupling efficiency.
- Data Analysis : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and quantify yields using F NMR (if fluorinated partners are used) .
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodology :
- Decoupling Experiments : Use H-H COSY to assign overlapping aromatic signals.
- Computational Validation : Compare experimental C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments.
- Isotopic Labeling : Introduce H or F labels to simplify spectra .
Q. What strategies mitigate dehalogenation side reactions during photochemical studies?
- Methodology :
- Light Source Control : Use monochromatic UV light (254 nm) instead of broad-spectrum lamps to minimize radical formation.
- Additives : Include radical scavengers (e.g., TEMPO) or electron-deficient aromatics (e.g., 1,3-dinitrobenzene) to suppress bromine elimination.
- Kinetic Monitoring : Track degradation via in-situ IR spectroscopy (C-Br stretch at ~550 cm) .
Q. How is this compound utilized in medicinal chemistry as a building block?
- Case Study : It serves as a key intermediate in synthesizing TA-1887, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. The cyclobutyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- Optimization : Replace THF with 2-MeTHF in Grignard reactions to improve solubility and reduce toxicity .
Q. Methodological Tables
Table 1: Common Impurities in this compound Synthesis
Impurity | Source | Detection Method | Mitigation Strategy |
---|---|---|---|
4-Cyclobutylphenol | Hydrolysis of Grignard reagent | HPLC (retention time: 3.2 min) | Use molecular sieves in THF |
1,4-Dibromobenzene | Incomplete substitution | GC-MS (m/z 234) | Increase reaction time to 24h |
Table 2: Reaction Conditions for Suzuki Coupling
Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Pd(OAc)/SPhos | Toluene | 100 | 78 | |
PdCl(dppf) | DMF/HO | 80 | 65 | Patent WO 2006/013048 |
Properties
IUPAC Name |
1-bromo-4-cyclobutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHIRNAGNLEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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